molecular formula C16H18FNO3S B1211207 4-ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide

4-ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide

Cat. No. B1211207
M. Wt: 323.4 g/mol
InChI Key: GJUCAVHSIPEIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Crystal Structures and Molecular Architecture

  • The compound has been studied for its crystal structures, demonstrating unique supramolecular architectures. For example, in similar compounds, the architecture is controlled by interactions like C—H⋯πaryl, forming dimensional structures (Rodrigues et al., 2015).

Synthesis and Crystal Structure

  • Research has focused on the synthesis and crystal structure of related compounds, often resulting in unexpected formations through specific reactions (Zhang et al., 2010).

Pharmacological Properties

  • Studies on analogues of this compound have revealed insights into their binding and functional activities, contributing to the development of drugs targeting specific receptors (Murugesan et al., 1998).

Catalytic Enantioselective Synthesis

  • The compound has been involved in the catalytic enantioselective synthesis of therapeutic agents, indicating its potential in medicinal chemistry (Forrat et al., 2007).

Determination in Biological Systems

  • Methods have been developed for the sensitive determination of similar compounds in biological systems, aiding in pharmacokinetic studies (Ohashi et al., 1999).

Conformation and Assembly in Crystal Structures

  • The compound's variants have been analyzed for their effects on crystal conformation and assembly, showing the impact of minor structural changes on overall molecular arrangement (Castro et al., 2013).

Photodynamic Therapy Applications

  • Derivatives of this compound have been synthesized with potential applications in photodynamic therapy for cancer treatment, showcasing its role in developing novel therapeutic agents (Pişkin et al., 2020).

Protection of Hydroxyl Groups in Organic Synthesis

  • The compound has been utilized in the protection of hydroxyl groups in organic synthesis, contributing to the development of more complex organic molecules (Spjut et al., 2010).

Bioactivity Studies and Enzyme Inhibition

  • Its analogues have been synthesized and tested for bioactivity, particularly in enzyme inhibition, which is crucial for pharmaceutical applications (Gul et al., 2016).

properties

Product Name

4-ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide

Molecular Formula

C16H18FNO3S

Molecular Weight

323.4 g/mol

IUPAC Name

4-ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H18FNO3S/c1-4-21-15-9-10-16(12(3)11(15)2)22(19,20)18-14-7-5-13(17)6-8-14/h5-10,18H,4H2,1-3H3

InChI Key

GJUCAVHSIPEIGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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